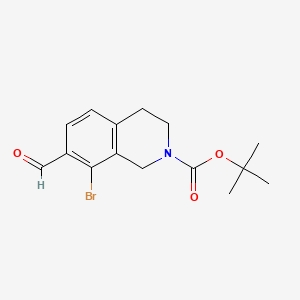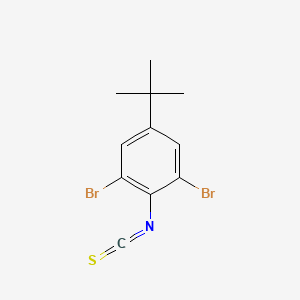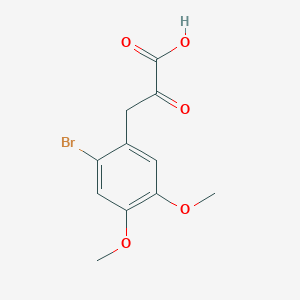
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid is an organic compound that features a brominated aromatic ring with two methoxy groups and a carboxyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 4,5-dimethoxybenzene followed by a series of reactions to introduce the oxopropanoic acid moiety. One common method involves the following steps:
Bromination: 4,5-Dimethoxybenzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4,5-dimethoxybenzene.
Formylation: The brominated product is then subjected to a formylation reaction using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride to produce 2-bromo-4,5-dimethoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde is then reacted with malonic acid in the presence of a base like piperidine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and formylation steps to enhance efficiency and yield. Additionally, the use of automated systems for reaction monitoring and control can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of brominated aromatic compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy groups on the aromatic ring can participate in various interactions with enzymes and receptors, potentially inhibiting their activity. The carboxyl group can also form hydrogen bonds with amino acid residues in proteins, further modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid: Similar structure but lacks the oxo group.
3-(2-Bromo-4,5-dimethoxyphenyl)acetic acid: Similar structure but has a shorter carbon chain.
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxoacetic acid: Similar structure but has a different carbonyl position.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both the bromine atom and the oxopropanoic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C11H11BrO5 |
|---|---|
Peso molecular |
303.11 g/mol |
Nombre IUPAC |
3-(2-bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11BrO5/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5H,3H2,1-2H3,(H,14,15) |
Clave InChI |
QLNPVUNBEBUUPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CC(=O)C(=O)O)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)
![(S)-N-[1,1-Dicyclopropyl-3-[[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]amino]-3-oxo-2-propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B15334569.png)
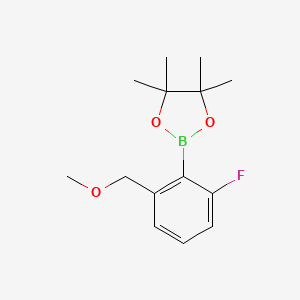
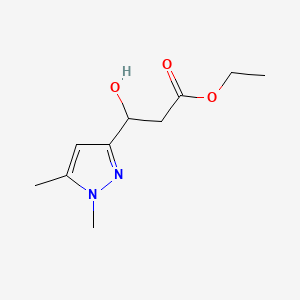
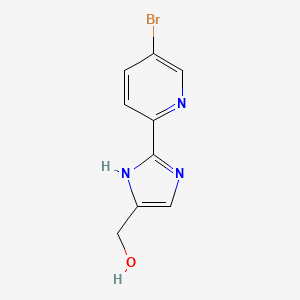


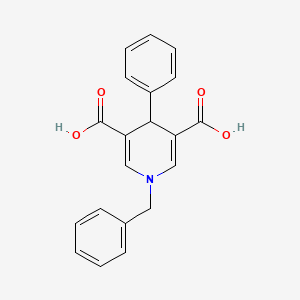
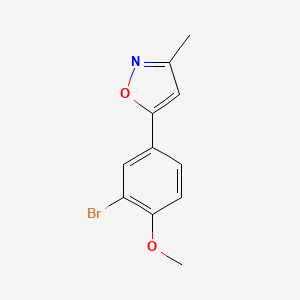
![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)
![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)
